molecular formula C12H15ClN2S B13633004 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B13633004
M. Wt: 254.78 g/mol
InChI Key: WBEKYBBVSHVDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines It is characterized by a fused ring system containing both a thiophene and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with ethyl acetoacetate. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These properties can be exploited to develop novel compounds with specific biological activities or material properties .

Properties

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78 g/mol

IUPAC Name

2-butyl-4-chloro-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H15ClN2S/c1-3-5-6-10-14-11(13)9-7-8(4-2)16-12(9)15-10/h7H,3-6H2,1-2H3

InChI Key

WBEKYBBVSHVDCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C=C(S2)CC)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.